4-Methoxy-2-(propan-2-yloxy)aniline
Description
4-Methoxy-2-(propan-2-yloxy)aniline is a substituted aniline derivative featuring methoxy (–OCH₃) and isopropyloxy (–OCH(CH₃)₂) groups at the 4- and 2-positions of the aromatic ring, respectively. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems, pharmaceuticals, and agrochemicals. Its structure combines electron-donating groups that influence reactivity, solubility, and molecular interactions.
Properties
IUPAC Name |
4-methoxy-2-propan-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNQLUYHXOIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(propan-2-yloxy)aniline typically involves the reaction of 4-nitroanisole with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Isopropyl alcohol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated anilines
Scientific Research Applications
4-Methoxy-2-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The table below summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : Methoxy and isopropyloxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chlorine () deactivates the ring .
- Steric and Solubility Effects: Bulky substituents like perfluorodecyl () or quinoline () reduce solubility in polar solvents but enhance thermal stability . The isopropyloxy group in the target compound balances moderate steric bulk with lipophilicity.
- Positional Isomerism : 4-Methoxy-3-(propan-2-yloxy)aniline () demonstrates how substituent positioning alters molecular dipole moments and crystallinity .
Physicochemical Properties
- Melting Points and States: Fluorinated derivatives () are crystalline solids, whereas quinoline-containing analogs () are oils, reflecting differences in molecular symmetry .
- Spectroscopic Data: 19F NMR: reports δ -66.4 ppm for the –CF₃ group, absent in non-fluorinated analogs . 1H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while isopropyloxy protons appear as a septet near δ 4.5–5.0 ppm (e.g., ) .
Biological Activity
4-Methoxy-2-(propan-2-yloxy)aniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound is characterized by its methoxy group (-OCH₃) and a propan-2-yloxy group attached to an aniline ring. The synthesis typically involves the reaction between 4-methoxyaniline and propan-2-ol under suitable conditions to yield the target compound.
Synthesis Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-Methoxyaniline, Propan-2-ol | Anhydrous conditions, base (e.g., K₂CO₃) | Formation of this compound |
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations.
Anticancer Properties
Recent investigations reveal that this compound may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. For instance:
- Caspase Activation : The compound has been shown to enhance the expression of cleaved caspases, which are crucial for the apoptotic pathway.
- Cell Cycle Regulation : It affects proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
- Receptor Interaction : The compound may interact with various receptors and enzymes, modulating their activity and influencing cellular responses.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study assessed its efficacy against E. coli and Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
- Anticancer Study : In a xenograft model, administration of this compound at doses ranging from 5 to 10 mg/kg resulted in significant tumor growth inhibition compared to control groups.
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4-Methoxyphenylamine | Antimicrobial | Disruption of bacterial cell walls |
| 4-Amino-3-methoxyphenylpropanoic acid | Anticancer | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
